![molecular formula C17H21NO3S B2669877 6-butyl-4-methyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone CAS No. 860787-80-0](/img/structure/B2669877.png)
6-butyl-4-methyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-butyl-4-methyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone, commonly referred to as BMPS, is a synthetic compound with a wide range of applications in both scientific research and lab experiments. This compound has been studied extensively in recent years due to its unique properties and potential to be used as an effective therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has shown the utility of related sulfone and sulfonyl compounds in synthesizing diverse heterocyclic structures. For instance, the Wittig reaction of sulfonyl-containing precursors has been employed to generate 2,5-disubstituted pyrroles and pyrrolidines, showcasing a method to access aromatic and non-aromatic five-membered heterocyclic compounds efficiently (Benetti et al., 2002). Such methodologies are crucial for developing novel organic molecules with potential applications in drug development and material science.
Materials Science and Organic Electronics
The incorporation of sulfonyl and related functional groups into organic compounds has been explored to enhance material properties. For instance, the synthesis of extended π-conjugated chromophores based on methyl pyridinium compounds demonstrates the role of such functional groups in developing materials with desirable optical and electronic properties (Antony et al., 2019). These materials are characterized by their crystal structure, thermal stability, and nonlinear optical properties, indicating potential applications in optoelectronics and photonics.
Development of Green-emitting Materials
Green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands have been synthesized, exhibiting high photoluminescence quantum yields and structured emission spectra (Constable et al., 2014). These findings are significant for the development of organic light-emitting diodes (OLEDs) and other photonic devices.
Advanced Polymeric Materials
The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been explored, highlighting the materials' high thermal stability, low dielectric constants, and excellent mechanical properties (Liu et al., 2013). Such materials are promising for applications in electronics, aerospace, and as advanced coatings due to their unique combination of properties.
Propiedades
IUPAC Name |
6-butyl-4-methyl-3-(2-methylphenyl)sulfonyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-4-5-9-14-11-13(3)16(17(19)18-14)22(20,21)15-10-7-6-8-12(15)2/h6-8,10-11H,4-5,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGLUUQBEAIFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332247 |
Source


|
| Record name | 6-butyl-4-methyl-3-(2-methylphenyl)sulfonyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
860787-80-0 |
Source


|
| Record name | 6-butyl-4-methyl-3-(2-methylphenyl)sulfonyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

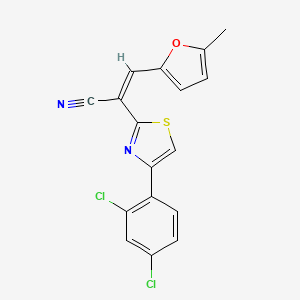
![N-(3,5-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2669798.png)
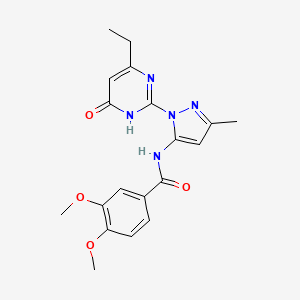
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2669801.png)
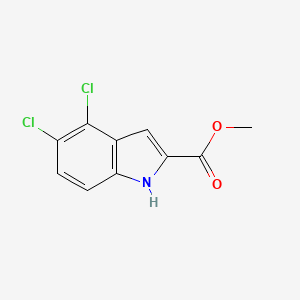

![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2669805.png)
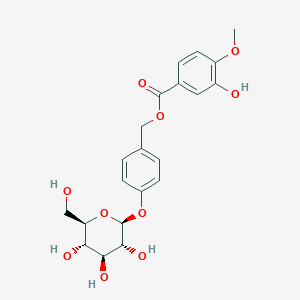
![N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2669809.png)
![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2669812.png)
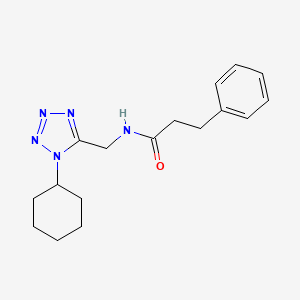
![N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide](/img/structure/B2669814.png)
![2-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2669816.png)
